

Application Notes: 5-Nitro-2-(piperidin-1-yl)benzaldehyde in Drug Discovery

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Compound of Interest

Compound Name: 5-Nitro-2-(piperidin-1-yl)benzaldehyde

Cat. No.: B1301768

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Introduction

5-Nitro-2-(piperidin-1-yl)benzaldehyde is a synthetic organic compound featuring a nitro-substituted aromatic ring, a piperidine moiety, and a reactive aldehyde group. While direct biological activity data for this specific molecule is limited in public literature, its structural components are prevalent in a wide range of pharmacologically active agents. The piperidine ring is a key scaffold in numerous FDA-approved drugs, valued for its ability to improve pharmacokinetic properties.^{[1][2][3][4][5]} The nitrobenzaldehyde core serves as a versatile precursor for the synthesis of various heterocyclic compounds with demonstrated biological activities, including anticancer and antimicrobial properties.^{[1][6][7]}

These application notes provide a detailed overview of the potential applications of **5-Nitro-2-(piperidin-1-yl)benzaldehyde** as a scaffold and intermediate in drug discovery, drawing rationale from studies on structurally related molecules. We present potential therapeutic targets, protocols for synthesis and biological evaluation, and a workflow for its integration into a drug discovery program.

Physicochemical Properties

A summary of the key physical and chemical properties for **5-Nitro-2-(piperidin-1-yl)benzaldehyde** is provided below.

Property	Value	Reference
CAS Number	138549-51-6	[8]
Molecular Formula	C ₁₂ H ₁₄ N ₂ O ₃	[8][9]
Molecular Weight	234.25 g/mol	[8]
Appearance	Solid	[8]
Storage	Keep in a dark place, under an inert atmosphere, at 2-8 °C.	[10]

Potential Therapeutic Applications & Rationale

Based on the biological activities of structurally similar compounds, **5-Nitro-2-(piperidin-1-yl)benzaldehyde** is a promising starting point for the development of novel therapeutics in the following areas:

- **Dihydrofolate Reductase (DHFR) Inhibition:** DHFR is a critical enzyme in the synthesis of DNA precursors, making it a key target for anticancer and antimicrobial drugs.[10][11] Recent studies have shown that thiosemicarbazones derived from a piperidinyl-benzaldehyde core exhibit potent inhibitory activity against DHFR.[12] The aldehyde group of **5-Nitro-2-(piperidin-1-yl)benzaldehyde** is an ideal functional handle for synthesizing a library of thiosemicarbazone derivatives for screening as DHFR inhibitors.
- **Sirtuin 6 (SIRT6) Inhibition:** SIRT6 is a histone deacetylase involved in regulating glucose metabolism, DNA repair, and inflammation. Its inhibition is a therapeutic strategy for certain cancers.[13] Analogs of 5-Nitro-2-(piperidin-1-yl)aniline, which shares the core nitro-piperidine-benzene structure, have been identified as potential SIRT6 inhibitors.[13] This suggests that derivatives of the title compound could also be explored for SIRT6 inhibitory activity.
- **Antiviral and Anticancer Agents:** The nitrobenzamide scaffold, closely related to nitrobenzaldehyde, is found in compounds with antiviral and kinase-inhibiting properties.[11] The nitro group can be readily reduced to an amine, providing a route to a diverse range of derivatives, including quinolines, which exhibit a broad spectrum of biological activities.[1]

The core structure is therefore a valuable starting point for synthesizing novel compounds with potential applications in virology and oncology.[11]

Quantitative Data on Related Compounds

The following table summarizes the inhibitory activities of compounds structurally related to **5-Nitro-2-(piperidin-1-yl)benzaldehyde**, providing a rationale for its investigation against these targets.

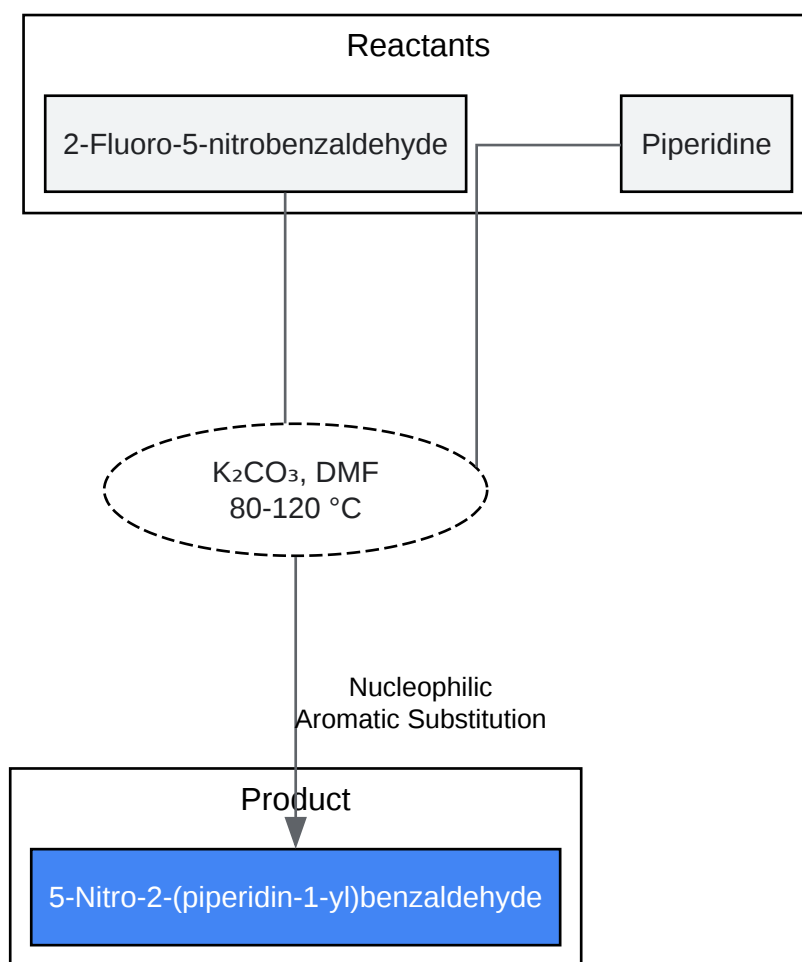
Compound Class	Target	Lead Compound Example	IC ₅₀ Value	Reference
Piperidine-derived Thiosemicarbazones	Dihydrofolate Reductase (DHFR)	Compound 5p (with meta-nitro group)	13.70 ± 0.25 µM	[12]
5-(4-methylpiperazin-1-yl)-2-nitroaniline Analogs*	Sirtuin 6 (SIRT6)	5-(4-methylpiperazin-1-yl)-2-nitroaniline	10.3 µM	[13]

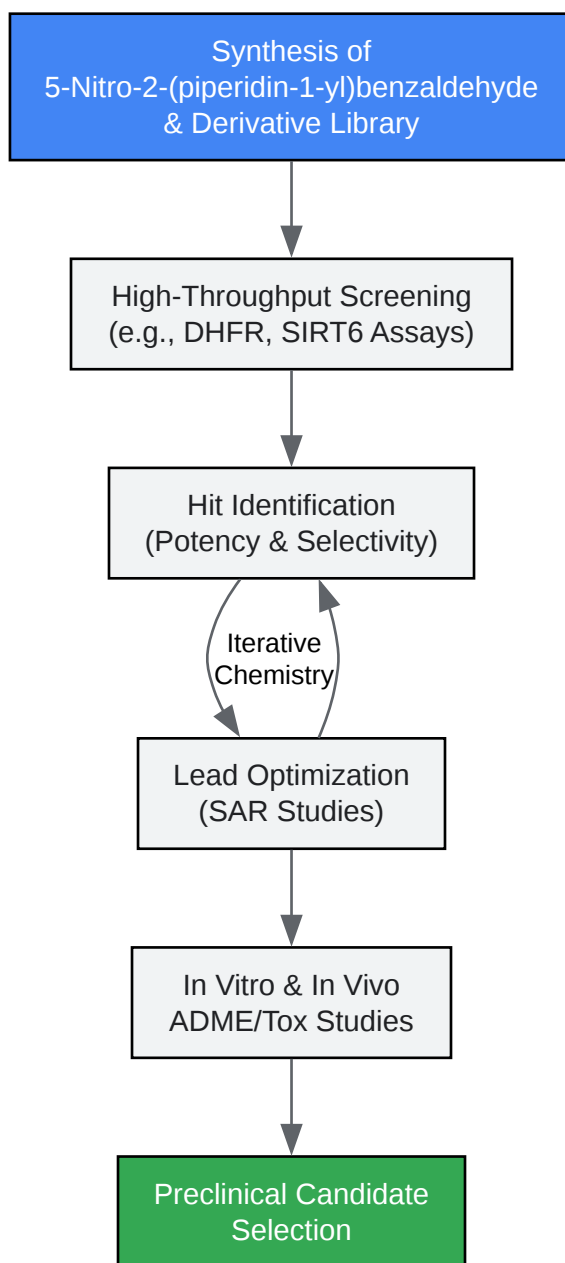
*Note: Data is for a piperazine analog, suggesting the corresponding piperidine scaffold warrants investigation.[13]

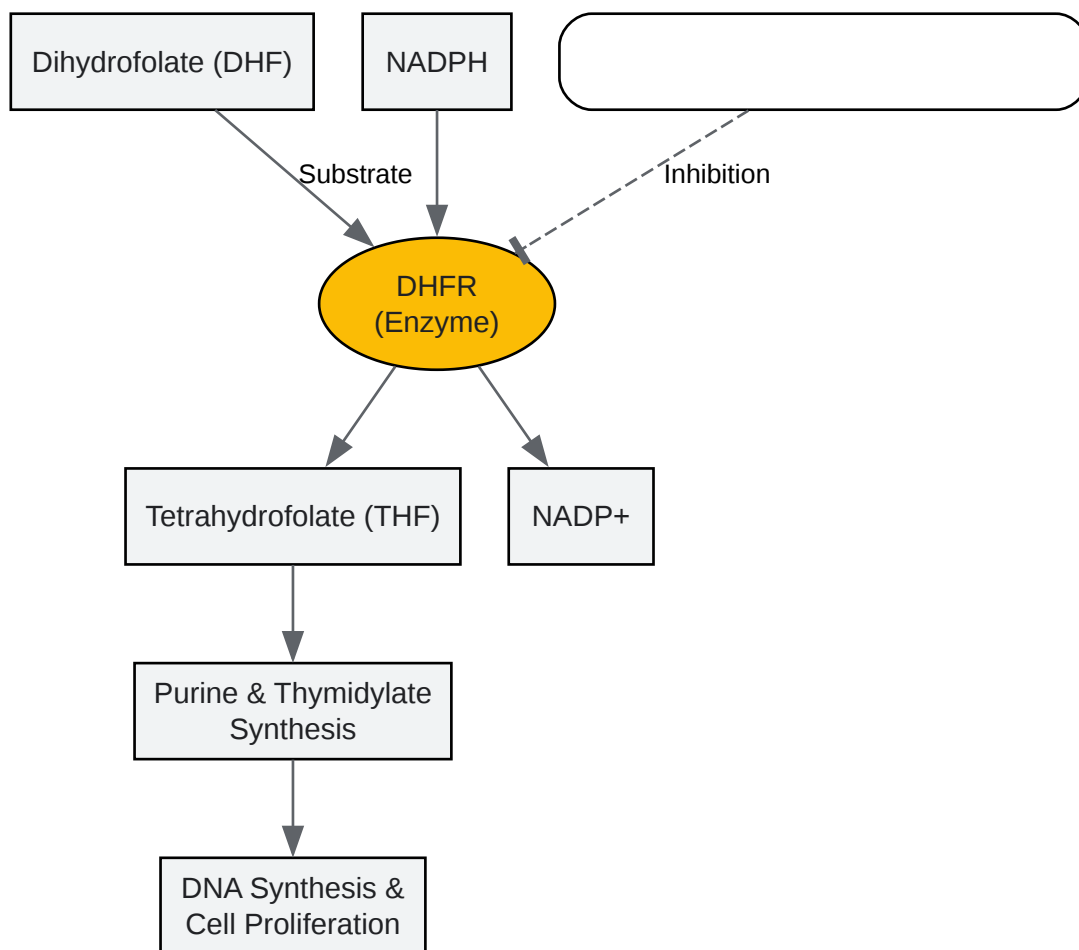
Diagrams and Workflows

Synthetic Pathway

The synthesis of the title compound can be achieved via a nucleophilic aromatic substitution reaction.







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